Dramatic Loss of 5-HT2C Potency Compared to 8-Chloro and 8-Bromo Analogs
The 8-fluoro analog exhibits a profound reduction in functional potency at the human 5-HT2C receptor compared to its direct 8-chloro (Lorcaserin) and 8-bromo counterparts. The fluorine substitution results in an EC50 value of 398 nM, which constitutes a >50-fold decrease in potency relative to the 8-chloro derivative (EC50 ~7.9 nM) and a >33-fold decrease relative to the 8-bromo derivative (EC50 12 nM) [1][2][3]. All data were generated in comparable functional assays measuring [3H]phosphoinositol turnover in HEK-293 cells transiently or stably expressing the human 5-HT2C receptor.
| Evidence Dimension | Functional agonist activity at human 5-HT2C receptor (EC50 in [3H]phosphoinositol turnover assay in HEK-293 cells) |
|---|---|
| Target Compound Data | EC50 = 398 nM |
| Comparator Or Baseline | 8-Chloro (Lorcaserin, APD-356): EC50 = 7.9 nM (pEC50 = 8.1); 8-Bromo (CHEMBL440752): EC50 = 12 nM |
| Quantified Difference | 8-Fluoro is ~50-fold less potent than 8-Chloro; ~33-fold less potent than 8-Bromo. |
| Conditions | Human 5-HT2C receptor expressed in HEK-293 cells; measurement of intracellular IP3 accumulation or [3H]phosphoinositol release. |
Why This Matters
This differential defines the 8-fluoro compound as a low-potency tool for studying 5-HT2C receptor interactions, distinct from the high-potency agonists which are often used as pharmacological probes or drugs.
- [1] Smith, B. M., et al. J. Med. Chem. 2008, 51(2), 305-313. pEC50 data for Lorcaserin. View Source
- [2] BindingDB. Entry for BDBM50161627. EC50 data for 8-fluoro compound at 5-HT2C. View Source
- [3] BindingDB. Entry for BDBM50161622. EC50 data for 8-bromo compound at 5-HT2C. View Source
